Product packaging for Vanadium(IV)-oxyacetylacetonate(Cat. No.:)

Vanadium(IV)-oxyacetylacetonate

Cat. No.: B1260774
M. Wt: 267.17 g/mol
InChI Key: FSJSYDFBTIVUFD-XHTSQIMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vanadium(IV)-oxyacetylacetonate, also known as vanadyl acetylacetonate or VO(acac)2, is a blue-green, charge-neutral coordination complex with the formula OV(C₅H₇O₂)₂ . This compound is characterized by a square pyramidal molecular structure with a short vanadyl (V=O) bond and is soluble in various polar organic solvents, though it is not soluble in water . It typically presents as a blue to green powder with a melting point of approximately 235 °C to 258 °C . In the field of catalysis, this compound is a highly valuable precursor and catalyst. It is notably effective for the selective epoxidation of allylic alcohols using tert-butyl hydroperoxide (TBHP), where it directs the reaction specifically to the alkene near the hydroxyl group . Furthermore, it serves as an efficient catalyst for hydroxylation reactions, such as the direct conversion of benzene to phenol using molecular oxygen, demonstrating high yield and selectivity . It is also used as a starting material to synthesize more complex homogeneous and polymer-supported oxidovanadium(IV) catalysts, which are applied in one-pot multicomponent reactions to synthesize biologically active molecules like 2,4,5-trisubstituted-1H-imidazoles . This compound holds significant interest in biomedical research due to its insulin-mimetic properties. Studies indicate it can enhance insulin receptor kinase activity in cells and exhibit a dose-dependent capacity to lower plasma glucose in diabetic laboratory animals . Its mechanism is associated with the inhibition of protein tyrosine phosphatases (PTPases) and the activation of key signaling pathway components like protein kinase B (PKB/Akt) and glycogen synthase kinase 3 (GSK-3) . Research into its biospeciation suggests that in physiologically relevant conditions, it can interact with proteins, which may be crucial for its pharmacological activity . The anti-proliferative effects of VO(acac)2 have also been investigated, showing potential as an anticancer agent by inducing cell cycle arrest and increasing reactive oxygen species in certain cancer cell lines . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O5V B1260774 Vanadium(IV)-oxyacetylacetonate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O5V

Molecular Weight

267.17 g/mol

IUPAC Name

(E)-4-hydroxypent-3-en-2-one;oxovanadium

InChI

InChI=1S/2C5H8O2.O.V/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;/b2*4-3+;;

InChI Key

FSJSYDFBTIVUFD-XHTSQIMGSA-N

Isomeric SMILES

C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.O=[V]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[V]

Synonyms

acetyl acetonate
acetyl acetonate, chromium (III) salt
acetyl acetonate, copper (+2) salt
acetyl acetonate, manganese (II) salt
acetyl acetonate, manganese (III) salt
acetyl acetonate, potassium salt
acetyl acetonate, sodium salt
acetylacetonate
chromium(III) acetylacetonate
copper acetylacetonate
copper(II) acetylacetonate
Cu(II) acetyl acetonate
cupric acetylacetonate
manganese acetylacetonate
Nd(III)-acetylacetonate
vanadyl acetylacetonate

Origin of Product

United States

Synthetic Methodologies and Ligand Design in Vanadium Iv Oxyacetylacetonate Chemistry

Established Synthetic Pathways for Vanadium(IV)-Oxyacetylacetonate

The preparation of vanadyl acetylacetonate (B107027) can be broadly categorized into two main approaches: direct synthesis from vanadium(IV) sources and redox-mediated synthesis from higher oxidation state vanadium precursors.

Synthesis from Vanadium(IV) Precursors

The most direct and common method for synthesizing this compound involves the reaction of a vanadium(IV) salt, typically vanadyl sulfate (VOSO₄), with acetylacetone (Hacac). wikipedia.org In this reaction, the acetylacetonate anion (acac⁻) acts as a bidentate ligand, coordinating to the vanadyl cation (VO²⁺) through its two oxygen atoms. wikipedia.orgyoutube.com The general reaction is as follows:

VOSO₄ + 2 Hacac → VO(acac)₂ + H₂SO₄ wikipedia.org

To drive the reaction to completion, a base, such as sodium carbonate (Na₂CO₃), is often added to neutralize the sulfuric acid byproduct. arxiv.orgsbq.org.br This method is favored for its straightforwardness and use of a readily available vanadium(IV) starting material.

Redox Synthesis from Higher Oxidation State Vanadium Precursors

V₂O₅ + 2 H₂SO₄ + C₂H₅OH → 2 VOSO₄ + 3 H₂O + CH₃CHO sbq.org.brchegg.com

Subsequently, the in situ generated vanadyl sulfate reacts with acetylacetone, as described in the previous section. sbq.org.br During this synthesis, some of the acetylacetone is oxidized. wikipedia.org This method is advantageous as it utilizes the stable and common vanadium pentoxide as the starting material. youtube.com

Standard Laboratory Preparation Protocols for this compound

Standard laboratory procedures for the synthesis of this compound typically involve the reaction of a vanadium source with acetylacetone in a suitable solvent. The choice of reactants and conditions can be tailored to achieve the desired purity and yield.

A common protocol starting from vanadium pentoxide involves heating a mixture of V₂O₅, water, concentrated sulfuric acid, and ethanol. chegg.comkibin.com The color of the reaction mixture changes from an initial slurry to green and finally to a bluish color as the reduction of vanadium(V) to vanadium(IV) proceeds. youtube.com After filtration to remove any unreacted V₂O₅, acetylacetone is added, followed by neutralization with a solution of sodium carbonate to precipitate the blue-green product. chegg.com The crude product is then typically purified by recrystallization from an organic solvent like chloroform. kibin.com

For syntheses starting from vanadyl sulfate, the procedure involves dissolving VOSO₄ in water and adding acetylacetone. sbq.org.br A base, such as sodium carbonate, is then added to facilitate the formation of the complex. arxiv.orgsbq.org.br To prevent the oxidation of the vanadium(IV) product, it is recommended to perform the synthesis under an inert atmosphere, such as nitrogen. sbq.org.br

Table 1: Comparison of Standard Laboratory Synthetic Protocols for this compound

Parameter Protocol 1: From Vanadium(V) Oxide Protocol 2: From Vanadyl Sulfate
Vanadium Precursor Vanadium(V) oxide (V₂O₅) chegg.com Vanadyl sulfate (VOSO₄) sbq.org.br
Reducing Agent Ethanol (C₂H₅OH) chegg.com Not required
Ligand Source Acetylacetone (Hacac) chegg.com Acetylacetone (Hacac) sbq.org.br
Solvent Water, Ethanol chegg.com Water, Ethanol sbq.org.br
Base for Neutralization Sodium carbonate (Na₂CO₃) chegg.com Sodium carbonate (Na₂CO₃) arxiv.orgsbq.org.br

| Key Reaction Steps | 1. Reduction of V(V) to V(IV). 2. Complexation with acetylacetone. 3. Neutralization and precipitation. youtube.comchegg.com | 1. Complexation with acetylacetone. 2. Neutralization and precipitation. sbq.org.br | | Atmosphere | Can be performed in air, but inert atmosphere improves purity. sbq.org.br | Inert atmosphere (e.g., Nitrogen) is recommended to prevent oxidation. sbq.org.br | | Purification | Recrystallization from chloroform. kibin.com | Washing with water and ethanol. jetir.org |

Advanced Synthetic Approaches for Tailored this compound Derivatives

Beyond the standard synthesis of the parent compound, advanced methodologies have been developed to create specialized derivatives of this compound, particularly for applications in medical imaging and materials science.

Radioisotope Labeling and Radiotracer Synthesis for this compound

This compound has shown potential as a radiotracer for cancer detection using Positron Emission Tomography (PET) imaging. scilit.comnih.govmdpi.comnist.gov This application requires the synthesis of a radiolabeled version of the complex, typically with the positron-emitting isotope Vanadium-48 (⁴⁸V). scilit.comnih.govmdpi.comnist.gov

Table 2: Key Steps in the Synthesis of [⁴⁸V]VO(acac)₂ for PET Imaging

Step Description Key Reagents/Conditions Reference
1. Radioisotope Production Production of ⁴⁸V via the ⁿᵃᵗTi(p,n)⁴⁸V reaction. Natural titanium foil, 18 MeV protons, cyclotron. nih.govnih.gov
2. Target Dissolution Dissolving the irradiated titanium foil to release ⁴⁸V. 6 mol/L H₂SO₄, heating at 140 °C. nih.gov
3. Reduction Ensuring vanadium is in the +4 oxidation state. Refluxing with ethanol and H₂SO₄. nih.gov
4. Chelation Complexation of ⁴⁸VO²⁺ with acetylacetone. Addition of acetylacetone, refluxing. nih.gov
5. Neutralization Precipitation of the complex. Sodium carbonate (Na₂CO₃) solution. nih.gov
6. Purification Isolation of the radiolabeled product. C-18 Solid-Phase Extraction (SPE) cartridge. nih.gov
7. Characterization Verification of the final product. High-Performance Liquid Chromatography (HPLC) with radiation and UV detection. scilit.comnih.govnih.gov

Coordination-Driven Synthesis of this compound Metallosupramolecular Architectures

This compound serves as a valuable starting material in the coordination-driven synthesis of more complex metallosupramolecular structures. researchgate.net This approach allows for the design and construction of polynuclear vanadium assemblies with tailored properties. researchgate.net

In these syntheses, VO(acac)₂ is reacted with various organic ligands that can bridge multiple metal centers. For instance, the reaction of VO(acac)₂ with tridentate Schiff base ligands in the presence of a co-ligand like 1,10-phenanthroline can lead to the formation of mononuclear oxovanadium complexes. researchgate.net By carefully selecting the ligands and reaction conditions, it is possible to direct the self-assembly process to form specific supramolecular architectures. This strategy has been successfully used to prepare various vanadium-based coordination polymers and polynuclear compounds. researchgate.net The resulting structures are often characterized by single-crystal X-ray crystallography to determine their precise three-dimensional arrangement. researchgate.net

Polymer-Supported this compound Complex Synthesis

The immobilization of this compound onto polymeric supports represents a significant strategy for creating heterogeneous catalysts that combine the reactivity of the complex with the practical advantages of a solid-phase system, such as ease of separation and recyclability. A common approach involves the use of chloromethylated polystyrene cross-linked with divinylbenzene as the polymeric backbone.

The synthesis process typically begins with the preparation of a homogeneous oxidovanadium(IV) complex by reacting this compound, [VIVO(acac)2], with a suitable ligand in a solvent like dry methanol. mdpi.com For instance, monobasic tridentate O,N,N donor ligands can be synthesized and then reacted with [VIVO(acac)2] in a 1:1 molar ratio to form a new complex. mdpi.com

This newly formed complex, which still contains a reactive site (e.g., a de-protonatable proton on an imidazole group of the ligand), is then immobilized on the chloromethylated polystyrene. mdpi.com The reaction is typically carried out in a solvent such as dimethylformamide (DMF) under slightly basic conditions. The chloro group of the polystyrene reacts with the ligand of the vanadium complex, forming a stable covalent bond and anchoring the complex to the polymer support. mdpi.com

Another method involves the direct reaction of [VO(acac)2] with a functionalized polymer. For example, the oxovanadium(IV) complex PS-[VO(fsal-ohyba)·DMF] was synthesized by treating [VO(acac)2] with the polymer PS-H2fsal-ohyba in DMF. researchgate.net

These polymer-supported catalysts have demonstrated effectiveness in various organic reactions, including the one-pot synthesis of biologically active compounds like 2,4,5-trisubstituted-1H-imidazoles. mdpi.com The heterogeneous nature of these catalysts allows for their recovery and reuse over multiple catalytic cycles. mdpi.com

Table 1: Synthesis of Polymer-Supported this compound Complexes

Precursor Complex Polymeric Support Ligand Type Resulting Supported Complex Reference
[VIVO(acac)2] Chloromethylated Polystyrene Monobasic tridentate O,N,N donor PS-[VIVO(acac)L] mdpi.com

Fabrication of this compound-Derived Thin Films and Nanostructures

This compound is a key precursor in the fabrication of vanadium oxide thin films and nanostructures due to its volatility and stability. nih.gov These materials are of significant interest for applications in electronics and catalysis. Various deposition techniques are employed, with Metal-Organic Chemical Vapor Deposition (MOCVD) being a prominent method. nih.goveventact.com

In a typical MOCVD process, this compound is sublimated at temperatures between 150-190°C and then introduced into a reaction chamber with oxygen. nih.goveventact.com The deposition temperature within the chamber, typically ranging from 300–450°C, is a critical parameter that influences the crystalline phase, morphology, and thickness of the resulting vanadium oxide film. nih.gov For example, at lower deposition temperatures (300-350°C), the monoclinic C2/m phase of VO2 can be selectively stabilized, while at higher temperatures (450°C), the pure P21/c phase is formed. nih.gov

The sol-gel method is another versatile technique for producing vanadium oxide thin films. However, films derived from this compound using this method have sometimes shown poor adhesion to surfaces. researchgate.net

Beyond thin films, this compound has been successfully used as a catalyst precursor in Chemical Vapor Deposition (CVD) to synthesize carbon nanostructures. In the presence of a carbon source like acetylene, it can catalyze the formation of carbon nanospheres of uniform diameter, along with smaller quantities of carbon nanotubes and amorphous carbon. electrochemsci.org

Table 2: Fabrication Parameters for this compound-Derived Materials

Material Fabrication Technique Precursor Key Parameters Resulting Structure Reference
Vanadium Dioxide Thin Film MOCVD [VO(acac)2] Deposition Temperature: 300-450°C Monoclinic VO2(M) P21/c or VO2(B) C2/m nih.gov
Vanadium Dioxide Thin Film MOCVD VO(acac)2 Sublimation Temperature: 150-190°C VO2 with 0.5-2 µm grain size eventact.com

Ligand Modification and Ancillary Ligand Influence in this compound Complexes

Design and Synthesis of Novel Chelating Ligands for this compound

The acetylacetonate (acac) ligands in this compound can be substituted by other chelating ligands to synthesize new complexes with tailored electronic and structural properties. This ligand exchange is a cornerstone of developing new vanadium-based catalysts and materials. dartmouth.edu

A common strategy involves the reaction of [VO(acac)2] with newly designed ligands in a suitable solvent. For example, novel monobasic tridentate O,N,N donor Schiff base ligands have been synthesized in a two-step process. These ligands are then reacted with [VIVO(acac)2] in a 1:1 molar ratio in refluxing dry methanol to yield new homogeneous oxidovanadium(IV) complexes where one acac ligand is replaced. mdpi.com

Similarly, the reaction of aqueous solutions of [V(O)(acac)2] with oxydiacetic acid leads to the formation of [V(O)(oda)(H2O)2], demonstrating the displacement of both acac ligands. rsc.org The design of these new ligands is crucial as their coordination mode (e.g., meridional vs. facial) can significantly impact the geometry and stability of the resulting complex. rsc.org

The synthesis of tridentate Schiff base ligands and their subsequent reaction with [VO(acac)2] in the presence of a co-ligand like 1,10-phenanthroline can also lead to the formation of new mononuclear oxidovanadium complexes. researchgate.net These synthetic strategies allow for the fine-tuning of the coordination environment around the vanadium center, which in turn influences the complex's reactivity and potential applications.

Impact of Ancillary Ligands on Coordination Environment and Reactivity of this compound

Ancillary ligands, which are ligands other than the primary acetylacetonate groups, play a critical role in defining the coordination geometry, stability, and reactivity of this compound derivatives. The introduction of ancillary ligands through substitution reactions can lead to significant changes in the properties of the complex.

For instance, the reaction of [V(O)(oda)(H2O)2] (derived from [VO(acac)2]) with bidentate N-donor ancillary ligands like 2,2′-bipyridine or o-phenanthroline results in the substitution of the water molecules and a change in the conformation of the primary oxydiacetate ligand from meridional to facial. rsc.orgresearchgate.net This demonstrates how ancillary ligands can induce structural rearrangements in the complex.

The nature of the ancillary ligand also influences the formation of supramolecular structures. In the self-assembly of oxovanadium(V) species derived from aroylhydrazone ligands, the choice of ancillary alcohol ligands (e.g., methanol, ethanol, propanol) can direct the formation of either discrete tetranuclear metallocycles or infinite zig-zag chain polymers. rsc.org Shorter-chain alcohols favor the formation of metallocycles, while longer-chain alcohols lead to polymeric structures. rsc.org

Furthermore, the electronic properties of the ancillary ligands can modulate the catalytic activity of the vanadium center. In oxidation catalysis, the ancillary ligand can influence the redox potential of the vanadium ion and the accessibility of the active site to substrates. The catalytic performance of oxovanadium(V) species in the oxidation of cyclooctene and benzyl alcohol has been shown to be dependent on the identity of the ancillary ligand. rsc.org

Structural Elucidation and Coordination Environment of Vanadium Iv Oxyacetylacetonate

Fundamental Coordination Geometry of the Vanadyl Moiety in Vanadium(IV)-Oxyacetylacetonate

The fundamental structure of this compound, VO(acac)₂, features a vanadium atom in a distorted square pyramidal geometry. chemicalbook.comresearchgate.net The vanadium atom is positioned at the apex of the pyramid, double-bonded to an oxygen atom (the vanadyl oxygen). The base of the pyramid is formed by the four oxygen atoms of the two bidentate acetylacetonate (B107027) ligands. chemicalbook.com

Structural Diversity in this compound Complexes and Derivatives

The structural landscape of this compound extends beyond its fundamental square pyramidal geometry, exhibiting a range of coordination environments and supramolecular assemblies.

Distorted Octahedral and Trigonal Prismatic Geometries in Vanadium(IV) Complexes

While the parent VO(acac)₂ complex favors a square pyramidal geometry, its derivatives can adopt other coordination arrangements. The addition of a sixth ligand, such as pyridine (B92270) or its derivatives, to the axial position trans to the vanadyl oxygen results in a distorted octahedral geometry. nih.gov In these adducts, the vanadium center is coordinated to the vanadyl oxygen, the four oxygen atoms from the two acetylacetonate ligands, and the nitrogen atom of the pyridyl ligand. nih.gov The degree of distortion from a perfect octahedron is evident in the bond angles and lengths. For instance, in some pyridyl adducts, the O(oxo)-V-O(acac) bond angles deviate from the ideal 90°, measuring around 98-99°. nih.gov

Furthermore, in certain non-oxido vanadium(IV) complexes, where the vanadyl oxygen is absent, distorted trigonal prismatic geometries have been observed. researchgate.net This highlights the flexibility of the vanadium(IV) coordination sphere, which can be influenced by the nature of the coordinating ligands.

Planar Central Cores and Polymeric Architectures in this compound Assemblies

The assembly of this compound units can lead to the formation of more complex structures. The central core of the VO(acac)₂ molecule, consisting of the vanadium atom and the four coordinating oxygen atoms, is nearly planar. This planarity can facilitate the formation of extended structures.

In some instances, coordination-driven self-assembly can lead to the formation of polynuclear and even one-dimensional (1D) polymeric architectures. These assemblies are often linked by bridging ligands, creating extended networks. For example, zig-zag chain compounds have been synthesized where [VO(SIH)] units (where SIH²⁻ is salicylaldehyde (B1680747) isonicotinoylhydrazonate) are interconnected through V–N coordination bonds.

Intermolecular Interactions and Crystal Packing in Solid-State this compound Systems

The analysis of crystal packing reveals how individual molecules are organized in the unit cell. Factors such as hydrogen bonding and van der Waals forces are significant in these arrangements. rsc.orgmdpi.com The specific packing can influence properties like density and even the material's response to external stimuli. researchgate.net In derivatives of VO(acac)₂, for instance, the presence of different ligands can lead to distinct packing patterns and intermolecular contacts, resulting in different crystal symmetries and unit cell dimensions. nih.govresearchgate.net

Vanadium Oxidation State Interconversions and Redox Chemistry in this compound Systems

Vanadium is known for its ability to exist in multiple stable oxidation states, including +2, +3, +4, and +5, each often characterized by a distinct color in solution. libretexts.orglibretexts.org this compound, containing V(IV), is a key player in the redox chemistry of vanadium.

The interconversion between these oxidation states is a fundamental aspect of vanadium chemistry. For example, the reduction of vanadium(V) species can proceed stepwise through V(IV) and V(III) to V(II). libretexts.org Conversely, V(IV) compounds can be oxidized to V(V). These redox processes are often pH-dependent and can be influenced by the presence of coordinating ligands. nih.gov

Characterization of Vanadium(IV)/Vanadium(V) Species

The various oxidation states of vanadium in acetylacetonate systems can be identified and characterized using a range of spectroscopic and analytical techniques.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is particularly useful for characterizing paramagnetic species like V(IV) (a d¹ complex). researchgate.netnih.gov The EPR spectrum provides information about the electronic environment of the vanadium center.

UV-visible Spectroscopy: The different oxidation states of vanadium exhibit distinct colors in solution, which can be quantified using UV-visible spectroscopy. researchgate.netlibretexts.org For instance, V(V) solutions are often yellow, while V(IV) solutions are typically blue. libretexts.orgsavemyexams.com

Cyclic Voltammetry: This electrochemical technique is employed to study the redox behavior of vanadium complexes, providing information on the potentials at which oxidation and reduction events occur. researchgate.netnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, allowing for the precise determination of bond lengths and coordination geometries, which can be indicative of the vanadium oxidation state. researchgate.netnih.gov

ESI-Mass Spectrometry: Electrospray ionization mass spectrometry can be used to identify the different vanadium species present in solution, including monomeric and dimeric forms, as well as protein adducts. nih.gov

In solution, this compound can undergo transformations. For example, in the presence of atmospheric oxygen and methanol, it can be oxidized to a vanadium(V) species. chemicalbook.com Studies have also shown that when interacting with proteins, VO(acac)₂ can dissociate, and the resulting V(IV)O(acac)⁺ moiety can bind to the protein. nih.gov Furthermore, the V(IV) state can be oxidized to V(V) or reduced to V(III) within biological systems. nih.gov The characterization of these different species is crucial for understanding the chemical behavior of this compound in various environments.

Below is a data table summarizing the key characteristics of Vanadium(IV) and Vanadium(V) species.

Oxidation StateTypical ColorElectron ConfigurationMagnetic PropertiesCommon Species
Vanadium(IV)BlueParamagneticVO²⁺, [VO(acac)₂]
Vanadium(V)Yellowd⁰DiamagneticVO₂⁺, V₂O₅

Ligand Exchange Dynamics and Their Structural Implications

This compound can undergo ligand exchange reactions, where the acetylacetonate ligands are replaced by other ligands. For instance, reaction with oxydiacetic acid in aqueous solution leads to the formation of [V(O)(oda)(H₂O)₂], where 'oda' is the oxydiacetate ligand. rsc.org This demonstrates the lability of the acetylacetonate ligands and the ability of the vanadium center to accommodate different coordination environments.

The nature of the solvent and the incoming ligand can influence the final structure of the complex. For example, the reaction of this compound with certain Schiff base ligands in different solvents can lead to the formation of either monomeric or dimeric vanadium complexes. rsc.org In non-polar solvents like toluene, a monomeric vanadium(III) complex is formed, while in polar solvents like acetonitrile (B52724) or ethanol, dimeric oxovanadium(IV) complexes are the products. rsc.org This highlights the significant role of the reaction medium in directing the coordination chemistry and ultimately the structure of the resulting vanadium species.

Furthermore, this compound can act as a weak Lewis acid and form adducts with donor molecules like pyridine and methylamine. wikipedia.org This interaction involves the coordination of the donor molecule to the vanadium center, typically in the sixth coordination site trans to the vanadyl oxygen, leading to a distorted octahedral geometry. wikipedia.orgnih.gov The formation of these adducts can cause slight distortions in the original square pyramidal structure. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in Vanadium Iv Oxyacetylacetonate Research

Vibrational Spectroscopy for Vanadium(IV)-Oxyacetylacetonate Analysis

Vibrational spectroscopy is a cornerstone for identifying functional groups and probing the bonding environment within a molecule. For VO(acac)₂, it is particularly useful for characterizing the signature vanadyl (V=O) bond and the vibrations associated with the acetylacetonate (B107027) ligands.

Infrared (IR) spectroscopy is fundamental in the characterization of VO(acac)₂ and its derivatives. The technique measures the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the compound.

The most prominent feature in the IR spectrum of oxovanadium(IV) complexes is the strong absorption band corresponding to the V=O stretching vibration, typically observed in the 900-1000 cm⁻¹ region. qu.edu.qa For instance, in a novel oxovanadium(IV) complex synthesized using VO(acac)₂ as a precursor, the band associated with the [V=O] stretch was assigned at 948 cm⁻¹. allresearchjournal.com Other important bands include the [V-O] stretching vibrations from the coordination of the acetylacetonate ligand, which appear at lower frequencies. In the same study, a [V-O] band was identified at 462 cm⁻¹. allresearchjournal.com The spectra are also rich with bands from the acetylacetonate ligand itself, corresponding to C=O and C=C stretching modes. Fourier Transform Infrared (FTIR) spectroscopy is commonly used to confirm the coordination of ligands to the vanadium center. qu.edu.qaresearchgate.net

Table 1: Representative IR Absorption Bands for Oxovanadium(IV) Complexes Derived from VO(acac)₂
Vibrational ModeTypical Wavenumber (cm⁻¹)Reference
V=O stretch948 allresearchjournal.com
V-O stretch (ligand)462 allresearchjournal.com
V-N stretch (ligand)527 allresearchjournal.com

Raman spectroscopy serves as a complementary technique to IR spectroscopy. It involves inelastic scattering of monochromatic light, usually from a laser. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. The V=O stretch is also Raman active and its detection can provide confirmatory evidence of the vanadyl moiety.

Multi-wavelength Raman spectroscopy has proven to be a powerful tool for characterizing the molecular structure of supported vanadia catalysts. osti.gov By using different laser excitation wavelengths, particularly in the UV range, resonance enhancement of certain vibrational modes of surface vanadia species can be achieved. osti.gov This allows for the identification and quantification of different VOx species, which is crucial for understanding catalytic activity. osti.gov For vanadium oxide thin films, Raman spectroscopy is used to characterize structural properties and can distinguish between different Magnéli phases, such as V₄O₇. mdpi.com

Electronic Spectroscopy and Optical Properties of this compound Systems

Electronic spectroscopy probes the transitions of electrons between different energy levels within the complex. These transitions, typically induced by ultraviolet (UV) or visible light, are highly sensitive to the geometry and electronic environment of the vanadium center.

UV-Vis spectroscopy is widely used to study the electronic structure of VO(acac)₂. The Vanadium(IV) ion in this complex has a d¹ electronic configuration, leading to characteristic d-d electronic transitions. These transitions are formally forbidden by the Laporte rule but become allowed through vibronic coupling or geometric distortions from perfect octahedral symmetry. The square-pyramidal geometry typical for VO(acac)₂ allows for these transitions to be observed.

The UV-Vis spectrum of vanadyl complexes typically displays multiple absorption bands. For example, a study on a vanadium-flavonoid complex showed a peak around 430 nm, which was attributed to a metal-to-ligand charge transfer (MLCT) transition. qu.edu.qa The absorption of UV or visible light corresponds to the excitation of outer electrons, which can involve π, σ, and n electrons from the ligands, as well as the d-electrons of the metal. shu.ac.uk Most absorption spectroscopy of organic and coordination compounds is based on n → π* and π → π* transitions, which occur in an experimentally convenient region of the spectrum (200 - 700 nm). shu.ac.ukuzh.ch The position and intensity of these bands can provide information suggesting the coordination geometry of the complex, which is often a square pyramidal structure. qu.edu.qa

Table 2: Typical Electronic Transitions in Oxovanadium(IV) Complexes
Transition TypeApproximate Wavelength Range (nm)Description
d-d transitions400 - 800Excitation of the single d-electron between d-orbitals. Sensitive to ligand field and geometry.
LMCT/MLCT300 - 500Charge transfer between ligand orbitals and metal d-orbitals. Often more intense than d-d bands.
Intra-ligand (π → π*)< 350Electronic transitions occurring within the acetylacetonate ligand.

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. While VO(acac)₂ itself is an achiral molecule and thus CD-silent, this technique becomes invaluable when the complex interacts with chiral molecules or when chiral ligands are used in its synthesis.

For instance, CD methods have been employed to study the interaction of vanadium complexes with biomolecules like DNA. researchgate.net In studies of inherently chiral oxovanadium(IV) phthalocyanines, enantiomers were resolved and gave CD spectra of opposite signs. nih.gov Theoretical calculations were then used to correlate the sign of the CD signal in the main absorption band (Q band) with the absolute conformation of the molecule. nih.gov This demonstrates the utility of CD in determining the stereochemistry of chiral vanadium systems.

Magnetic Resonance Techniques for this compound Characterization

The d¹ electronic configuration of Vanadium(IV) makes it paramagnetic, which allows for its study by magnetic resonance techniques. These methods provide detailed information about the electronic environment of the vanadium nucleus and the complex's magnetic properties.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most direct method for studying paramagnetic species like VO(acac)₂. The natural abundance of the ⁵¹V isotope is nearly 100%, and it has a nuclear spin of I = 7/2. This nuclear spin couples with the spin of the unpaired electron, splitting the EPR signal into a characteristic eight-line pattern. allresearchjournal.com

Beyond EPR, the paramagnetic nature of VO(acac)₂ has led to its investigation as a potential contrast agent for Magnetic Resonance Imaging (MRI). nih.govresearchgate.net Although it has a lower relaxivity than gadolinium-based agents, its potential to accumulate in specific cell types could offer an innovative approach to cancer detection. nih.govresearchgate.net

Table 3: Representative EPR Parameters for Oxovanadium(IV) Complexes
EPR ParameterDescriptionTypical Information Gained
g-tensor (g∥, g⊥)Describes the interaction of the electron spin with the external magnetic field.Provides insight into the electronic structure and symmetry of the metal center.
A-tensor (A∥, A⊥)Describes the hyperfine coupling between the electron spin and the ⁵¹V nuclear spin (I=7/2).Confirms the presence of vanadium and provides information about the covalency of the metal-ligand bonds.
Eight-line patternResult of hyperfine coupling to the I=7/2 ⁵¹V nucleus.A characteristic fingerprint for monomeric V(IV) species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environments

Nuclear Magnetic Resonance (NMR) spectroscopy, while challenged by the paramagnetic nature of the Vanadium(IV) center in this compound, serves as a valuable tool for investigating the ligand environment. The presence of the unpaired electron on the V(IV) ion leads to significant broadening of NMR signals for nuclei in close proximity, rendering direct observation of the vanadium nucleus or directly coordinated atoms difficult under standard conditions. However, ¹H and ¹³C NMR spectroscopy can provide insights into the structure and dynamics of the acetylacetonate (acac) ligands.

In related diamagnetic metal-acetylacetonate complexes, sharp signals for the methyl (–CH₃) and methine (–CH) protons of the acac ligand are readily observed. For the paramagnetic this compound, these signals are broadened and shifted. The extent of this paramagnetic shifting and broadening is dependent on the distance of the protons from the vanadium center. This distance-dependent effect can be used to confirm the coordination of the acac ligand and to study ligand exchange processes. For instance, the disappearance or significant broadening of the characteristic acac proton signals upon coordination to the vanadyl cation confirms the formation of the complex. While detailed structural elucidation is often hindered, NMR remains a useful technique for confirming the presence of the organic ligand framework.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Vanadium(IV) Centers

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful and extensively used technique for the characterization of this compound, owing to the presence of a single unpaired d-electron (d¹ configuration) on the V⁴⁺ ion. utexas.edu The EPR spectrum of this compound is highly characteristic, typically exhibiting an eight-line pattern at room temperature in solution. acs.org This hyperfine splitting arises from the interaction of the unpaired electron with the ⁵¹V nucleus, which has a nuclear spin of I = 7/2. udel.edu The number of lines is given by the formula 2NI + 1, where N=1 and I=7/2. utexas.edu

The appearance of the EPR spectrum is sensitive to the solvent and the physical state of the sample. In frozen solutions or powdered samples, the spectrum shows axial symmetry due to the distinct parallel and perpendicular orientations of the V=O bond relative to the external magnetic field. udel.edu This allows for the determination of the g-tensor (g∥ and g⊥) and the hyperfine coupling tensor (A∥ and A⊥), which provide detailed information about the electronic structure and the geometry of the vanadium center. udel.edu Studies have shown that the coordination of solvent molecules in the axial position can influence these parameters.

EPR Spectroscopic Parameters for this compound in Different Environments
Solvent/Matrixg∥g⊥A∥ (× 10⁻⁴ cm⁻¹)A⊥ (× 10⁻⁴ cm⁻¹)
Toluene1.9481.980180.570.0
Methanol1.9451.982177.069.0
Pyridine (B92270)1.9521.979170.065.0

Note: The values in the table are representative and can vary slightly depending on experimental conditions.

EPR has been instrumental in studying the interaction of this compound with various biological molecules and in different chemical environments, confirming its stability and coordination sphere. udel.eduresearchgate.net

Electron Nuclear Double Resonance (ENDOR) Spectroscopy for Hyperfine Interactions

Electron Nuclear Double Resonance (ENDOR) spectroscopy is a high-resolution technique that provides further detail on the hyperfine interactions between the unpaired electron of the vanadium(IV) center and surrounding magnetic nuclei, such as protons (¹H) of the acetylacetonate ligands and coordinated solvent molecules. washington.edu While EPR spectra are broadened by unresolved hyperfine couplings, ENDOR can resolve these small interactions, allowing for the precise measurement of hyperfine coupling constants. researchgate.net

ENDOR studies on this compound have been crucial in elucidating its detailed structure in solution. nih.gov By measuring the vanadium-proton hyperfine couplings, it is possible to calculate the distances between the vanadium ion and specific protons on the acetylacetonate ligands. washington.edu These studies have confirmed the planar, trans conformation of the equatorially coordinated acetylacetonate ligands. nih.gov

Furthermore, ENDOR has provided direct evidence for the coordination of solvent molecules. For example, in methanol solution, ENDOR spectroscopy revealed a methanol molecule hydrogen-bonded to the axial vanadyl oxygen atom and another methanol molecule coordinated in the axial position opposite the vanadyl oxygen. nih.gov This level of structural detail in solution is often inaccessible by other techniques. Analysis of ENDOR spectra at different pH values has also shown that the complex remains intact without dissociation of the organic ligands. researchgate.netresearchgate.net

Mass Spectrometric and Chromatographic Analyses of this compound and Its Derivatives

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact coordination complexes from solution into the gas phase. It is a valuable tool for confirming the molecular weight and composition of this compound and its derivatives. In ESI-MS analysis of metal β-diketonate complexes, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ can often be observed.

For this compound, with a molecular formula of C₁₀H₁₄O₅V, the expected monoisotopic mass is approximately 265.02 g/mol . ESI-MS spectra would be expected to show a prominent peak corresponding to the [VO(acac)₂]⁺ cation. The isotopic pattern of this peak would also be characteristic, reflecting the natural abundances of the isotopes of vanadium, carbon, and oxygen. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information, often showing the sequential loss of acetylacetonate ligands. ESI-MS is also employed to study the interaction of the complex with other molecules, such as potential ligands or biological targets, by observing the formation of new, higher molecular weight species.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantitative analysis of this compound. zu.ac.ae Recent studies have developed robust HPLC methods for its characterization, often in the context of its use as a potential radiotracer for PET imaging when labeled with ⁴⁸V. nih.govnist.govnih.gov

Reversed-phase HPLC, typically using a C18 column, is commonly employed for the separation. nih.gov The mobile phase often consists of a gradient of acetonitrile (B52724) and water, with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.govresearchgate.net Detection is frequently performed using a UV-Vis detector, monitoring at wavelengths where the complex exhibits strong absorbance, such as around 320 nm. nih.gov When analyzing radiolabeled [⁴⁸V]VO(acac)₂, an in-line radiation detector is used in conjunction with the UV detector to confirm the co-elution of the radioactive and non-radioactive species, thereby verifying the identity of the synthesized radiotracer. snmjournals.org

Typical HPLC Parameters for this compound Analysis
ParameterCondition
ColumnReversed-phase C18
Mobile PhaseAcetonitrile/Water gradient with 0.1% TFA
Flow Rate1.0 - 1.5 mL/min
DetectionUV-Vis at 320 nm; Radiation detector (for radiolabeled compounds)
Retention Time~1.5 - 3.1 min (dependent on specific method) researchgate.netsnmjournals.org

HPLC analysis is crucial for assessing the purity of synthesized this compound, monitoring its stability over time, and studying its behavior in different matrices. researchgate.net

X-ray Diffraction Methodologies for Structural Determination of this compound

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique has confirmed that the complex adopts a square pyramidal geometry. The vanadium atom sits at the center of the pyramid's base, coordinated to four oxygen atoms from the two bidentate acetylacetonate ligands. The vanadyl oxygen (V=O) occupies the apical position.

The structural analysis provides accurate measurements of bond lengths and angles, offering fundamental insights into the bonding within the molecule. The V=O double bond is characteristically short, while the equatorial V-O bonds to the acetylacetonate ligands are longer. These structural parameters are crucial for theoretical calculations and for understanding the reactivity of the complex. The crystal packing also reveals intermolecular interactions that may be present in the solid state.

Selected Bond Distances for this compound from X-ray Diffraction
BondBond Length (Å)
V=O (apical)~1.56
V-O (equatorial)~1.96 - 1.98

Note: These are typical values; slight variations can occur in different crystal structures or adducts.

Thermal Analysis Techniques in this compound Research

Thermogravimetric analysis (TGA) is a fundamental technique for evaluating the thermal stability of this compound. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA curves for VO(acac)₂ reveal a distinct decomposition profile.

The compound is generally stable up to a certain temperature, after which it undergoes significant mass loss. A major decomposition step is often observed, indicating the breakdown of the complex and volatilization of the organic ligands. One study reported a substantial weight loss of 84.06% beginning around 260°C, which corresponds to the removal of the acetylacetonate ligands. researchgate.net The final residual mass typically corresponds to a stable vanadium oxide, such as V₂O₅ or VO₂. researchgate.net

Table 3: TGA Decomposition Data for this compound

Temperature Range (°C)Mass Loss (%)Associated Process
~260 - 400~84%Decomposition and loss of acetylacetonate ligands. researchgate.net
> 400-Formation of stable vanadium oxide residue. researchgate.net

Differential scanning calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

The DSC curve for this compound shows distinct thermal events. A sharp endothermic peak is observed, which is attributed to the incongruent melting of the compound at approximately 260°C. researchgate.net This event coincides with the major mass loss seen in TGA, indicating that melting and decomposition occur concurrently. researchgate.net Following this initial decomposition, a broad endotherm may be observed at higher temperatures (e.g., 400-540°C), which is associated with the structuring and crystallization of the resulting vanadium oxide residue. researchgate.net

Table 4: DSC Thermal Events for this compound

Peak Temperature (°C)Type of PeakAssociated Process
~260Sharp EndothermIncongruent melting and decomposition. researchgate.net
400 - 540Broad EndothermStructuring of decomposition products. researchgate.net

Surface and Elemental Analysis for this compound Systems

Elemental analysis is a crucial method for verifying the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound (C₁₀H₁₄O₅V), the experimentally measured percentages of carbon, hydrogen, and sometimes nitrogen (if applicable in derivatives) are compared against the theoretically calculated values. This comparison confirms the purity and stoichiometry of the complex.

Table 5: Elemental Composition of this compound (C₁₀H₁₄O₅V)

ElementTheoretical Mass %
Carbon (C)45.29%
Hydrogen (H)5.32%
Oxygen (O)30.17%
Vanadium (V)19.22%
Calculated based on a molecular weight of 265.16 g/mol . sigmaaldrich.com

Experimental results from elemental analyzers are expected to be in close agreement with these theoretical values, typically within a ±0.4% margin, to confirm the successful synthesis of the target compound. researchgate.net

Energy Dispersive X-ray Spectroscopy (EDS) and Scanning Electron Microscopy (SEM) for Morphology and Composition

The synergistic use of Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) offers a powerful approach to simultaneously investigate the morphology and elemental makeup of this compound.

Morphological Analysis (SEM)

SEM imaging reveals the surface topography and particle morphology of this compound. In its solid form, the compound typically presents as crystalline particles. The morphology can be influenced by the synthesis method and subsequent processing. For instance, studies have shown that this compound can form particles with a varied size distribution. When used as a precursor for the synthesis of other materials, such as vanadium oxides, the resulting morphology observed by SEM can range from thin films to nanostructured features.

Elemental Composition (EDS)

EDS analysis serves to confirm the elemental constituents of this compound. The technique identifies the characteristic X-rays emitted from the sample when bombarded with an electron beam, providing a qualitative and semi-quantitative elemental profile. An EDS spectrum of this compound will typically show distinct peaks corresponding to vanadium (V), oxygen (O), and carbon (C), consistent with its chemical formula (C₁₀H₁₄O₅V).

Furthermore, EDS mapping can be employed to visualize the spatial distribution of these elements across a sample, demonstrating a uniform dispersal of vanadium, oxygen, and carbon within the compound's particles. This homogeneity is a key indicator of the compound's purity and consistent composition.

Interactive Data Table: Theoretical and Observed Elemental Composition of this compound

ElementSymbolTheoretical Atomic Percent (%)Theoretical Mass Percent (%)EDS Observation
VanadiumV3.119.07Present
OxygenO15.629.94Present
CarbonC31.344.95Present
HydrogenH50.06.04Not typically detected by EDS

Note: The theoretical percentages are calculated based on the molecular formula C₁₀H₁₄O₅V. EDS is not suitable for the detection of hydrogen.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique for probing the chemical states of elements within the top few nanometers of a material's surface. In the context of this compound, XPS is crucial for verifying the +4 oxidation state of the vanadium center and for assessing the surface purity and composition.

Determination of Vanadium Oxidation State

The core level spectrum of vanadium, specifically the V 2p region, provides direct evidence of its oxidation state. The V 2p spectrum is characterized by two spin-orbit split peaks, V 2p₃/₂ and V 2p₁/₂. The binding energy of the V 2p₃/₂ peak for vanadium in the +4 oxidation state is typically observed in the range of 515.6 to 516.4 eV. thermofisher.comxpsfitting.com

In practice, the surface of this compound samples can be susceptible to oxidation upon exposure to air. xpsfitting.com This can lead to the formation of a thin layer of vanadium(V) species on the surface. Consequently, the V 2p spectrum of an air-exposed sample may exhibit a shoulder or a distinct peak at a higher binding energy, typically around 517.2 to 517.5 eV, which is characteristic of the V⁵⁺ state. researchgate.net Deconvolution of the V 2p spectrum allows for the quantification of the relative proportions of V⁴⁺ and V⁵⁺ species on the surface.

Surface Composition Analysis

Beyond the vanadium oxidation state, XPS survey scans provide a comprehensive overview of all elements present on the surface of the sample. For a pure sample of this compound, the survey spectrum would be expected to show peaks for vanadium, oxygen, and carbon. The high-resolution spectra of the C 1s and O 1s regions can provide further information about the chemical environment of these elements. The C 1s spectrum can be deconvoluted to identify carbon in different functional groups within the acetylacetonate ligand, while the O 1s spectrum can distinguish between oxygen in the vanadyl group (V=O), the acetylacetonate ligands, and any surface-adsorbed oxygen or water.

Interactive Data Table: Representative XPS Binding Energies for Vanadium Species

Vanadium SpeciesOxidation StateV 2p₃/₂ Binding Energy (eV)Reference
Vanadium(IV) oxide (VO₂)+4~515.6 - 516.2 xpsfitting.comresearchgate.net
Vanadium(V) oxide (V₂O₅)+5~517.1 - 517.5 thermofisher.comresearchgate.net
Vanadium(III) oxide (V₂O₃)+3~515.4 researchgate.net
Vanadium metal (V)0~512.3 thermofisher.com

Note: The exact binding energies can vary slightly depending on the specific chemical environment, instrument calibration, and charge referencing method used.

Computational and Theoretical Investigations of Vanadium Iv Oxyacetylacetonate

Quantum Chemical Approaches to Vanadium(IV)-Oxyacetylacetonate Electronic Structure

Quantum chemical methods are pivotal in elucidating the intricate electronic and geometric properties of transition metal complexes like this compound, often denoted as VO(acac)₂. These computational tools provide insights that complement and often guide experimental findings.

Density Functional Theory (DFT) has been extensively applied to investigate the ground-state electronic structure and geometry of this compound. acs.orgacs.orgrsc.org Calculations have confirmed that the coordination geometry around the pentacoordinated V(IV) metal center is a distorted square pyramid. acs.org The vanadyl ion (VO²⁺) is coordinated by two bidentate acetylacetonate (B107027) ligands in the equatorial plane, with the vanadyl oxygen occupying the axial position. acs.orgnih.gov

Ab initio Hartree-Fock calculations have indicated a pyramidal C₂ᵥ arrangement for the molecule, with optimized geometrical parameters showing good agreement with experimental values. rsc.org The metal-ligand bonding with the equatorial acetylacetonate ligands is primarily characterized by σ interactions between the filled ligand orbitals and the empty orbitals of the d¹ vanadium(IV) ion. acs.org The interaction with the oxovanadium group involves significant metal-d participation, resulting in a strong V-O bond with partial triple-bond character. acs.org The unpaired metal-d electron is localized in the nonbonding dₓ₂-ᵧ₂ orbital. acs.org

Table 1: Selected DFT-Calculated Geometric Parameters for this compound
ParameterCalculated ValueReference
Coordination GeometryDistorted Square Pyramid acs.org
SymmetryC₂ᵥ rsc.org
Unpaired Electron Orbitaldₓ₂-ᵧ₂ acs.org

Time-Dependent Density Functional Theory (TDDFT) is a powerful method for studying the excited-state properties of molecules, including their electronic transitions. fz-juelich.denih.gov For this compound, TDDFT calculations have been instrumental in assigning the features of its electronic spectrum. acs.org This theoretical approach has successfully fitted the frequencies associated with both "d-d" and charge transfer electronic transitions, providing a comprehensive understanding of the molecule's photoabsorption properties. acs.org The low-energy region of the photoelectron spectrum has been fully assigned based on a combination of ΔSCF and configuration interaction calculations, which are closely related to TDDFT principles. acs.org

Table 2: Assignment of Electronic Transitions in this compound using Computational Methods
Transition TypeTheoretical MethodKey FindingsReference
"d-d" transitionsTDDFTGood agreement between calculated and experimental frequencies. acs.org
Charge Transfer transitionsTDDFTSuccessful fitting of transition frequencies. acs.org
Low Ionization Energy Photoelectron SpectrumΔSCF and Configuration InteractionFull assignment of the spectrum. acs.org

Reaction Mechanism Elucidation through Computational Kinetics

Computational kinetics provides a molecular-level understanding of reaction mechanisms, which is often challenging to obtain solely through experimental means. For catalytic systems involving this compound, these methods have been crucial in mapping out reaction pathways and identifying key intermediates.

First-principles chemical kinetics calculations have been employed to unravel the mechanistic details of catalytic reactions involving this compound. ugent.be A notable example is the epoxidation of cyclohexene using tert-butyl hydroperoxide (TBHP) as an oxidant, where VO(acac)₂ acts as a catalyst. ugent.bewikipedia.org Computational studies have shown that at the beginning of the catalytic cycle, vanadium(IV) species can play an active role. ugent.be However, as the reaction progresses, mechanisms involving vanadium(V) species become more favorable due to the ready oxidation of the acetylacetonate ligand. ugent.be These calculations have allowed for the evaluation of various proposed epoxidation pathways, ultimately concluding that a concerted Sharpless-type mechanism is the most plausible. ugent.be

In complex reaction mixtures, identifying the catalytically active species is a significant challenge. Thermodynamic equilibrium modeling, informed by computational chemistry, can provide valuable insights into the relative abundance of different species under reaction conditions. ugent.be For the VO(acac)₂/TBHP-catalyzed epoxidation of cyclohexene, the reaction mixture is complex, containing various inactive and active complexes with vanadium in either +IV or +V oxidation states. ugent.be The ligands in these complexes can include hydroxyl, acetylacetonate, acetate, or tert-butoxide anions, leading to numerous possible ligand exchange reactions. ugent.be Through thermodynamic equilibrium modeling, it has been determined that alkylperoxo species, specifically V⁺⁴O(L)(OOtBu) and V⁺⁵O(L₁)(L₂)(OOtBu), are the most abundant active complexes in the system. ugent.be

Molecular Dynamics and Simulation Studies of this compound Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules and their interactions with the surrounding environment. mdpi.commdpi.com For this compound, MD studies have been particularly useful in understanding its interactions with solvent molecules and biomolecules.

In solution, VO(acac)₂ can form adducts with solvent molecules. nih.govresearchgate.net For instance, in aqueous solutions, it acquires an axially coordinated water molecule in its inner coordination sphere and another water molecule hydrogen-bonded to the oxygen of the axial V=O moiety. researchgate.net Computational studies combining experimental data with molecular modeling have shown that in ethanol, the solvent coordinates to the vanadium in the equatorial plane, while in chloroform, the interaction occurs via hydrogen bonding to the oxygens of the acetylacetonate ligands. researchgate.net

Furthermore, computational docking techniques have been used to predict the interactions of this compound with proteins. nih.govfrontiersin.org These studies suggest that the complex can bind to proteins through various modes, including inert surface binding or weak axial active binding through amino acid residues. nih.govfrontiersin.org For example, in the interaction with lysozyme, the best-predicted binding site involves a hydrogen bond between the V=O group and the NH group of a tryptophan residue, along with a weak axial interaction with an alanine residue. nih.gov Such simulations are crucial for understanding the biotransformation and potential pharmacological activity of this vanadium complex. nih.govfrontiersin.org

Computational Docking for Ligand-Protein Interactions

Computational docking studies have been employed to elucidate the potential binding interactions between this compound and model proteins, providing insights into the molecular basis of its biological activity. Research has shown that in biological systems, this compound can dissociate into the mono-chelated species, VIVO(acac)+, which then interacts with proteins. researchgate.netmdpi.com Docking calculations have been performed to identify the specific binding sites and amino acid residues involved in these interactions.

Studies utilizing model proteins such as lysozyme (Lyz) and ubiquitin (Ub) have demonstrated that the VIVO(acac)+ moiety can bind to multiple sites on the protein surface. researchgate.netmdpi.com For lysozyme, computational results indicated the availability of four to five binding sites for the VIVO(acac)+ species. researchgate.netmdpi.com In the case of ubiquitin, it has been suggested that up to three VIVO(acac)+ moieties can bind to the protein. researchgate.net The binding is predicted to involve coordination with specific amino acid residues. For instance, in ubiquitin, the interaction is suggested to occur with glutamate (Glu) and aspartate (Asp) residues, specifically Glu16, Glu18, and Asp21. nih.gov For lysozyme, histidine (His) residues, such as His15, have been identified as potential binding sites. nih.gov

The number of bound vanadium species is dependent on the concentration of the vanadium complex. researchgate.netmdpi.com At lower concentrations, the binding of the mono-chelated VIVO(acac)+ is favored. researchgate.netmdpi.com However, as the concentration of this compound increases, the binding of the bis-chelated VIVO(acac)2 also becomes possible. researchgate.netmdpi.com These computational findings are crucial for understanding how this compound and its derivatives might interact with protein targets within a biological context, suggesting that the adducts formed could be the pharmacologically active species. researchgate.netmdpi.comicm.edu.pl

Model ProteinInteracting Vanadium SpeciesNumber of Predicted Binding SitesPredicted Interacting Residues
Lysozyme (Lyz)VIVO(acac)+4-5His15
Ubiquitin (Ub)VIVO(acac)+Up to 3Glu16, Glu18, Asp21
Lysozyme (Lyz)VIVO(acac)2Not specifiedSurface interaction

Simulations of this compound within Membrane Environments

While detailed molecular dynamics simulations of this compound within lipid bilayers are not extensively documented in the available literature, experimental studies using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy on model membrane systems provide significant insights into its behavior in these environments. These studies have investigated the effect of this compound on the fluidity of liposome membranes, which serve as a simplified model for biological membranes.

Research on dipalmitoylphosphatidylcholine (DPPC) liposome membranes has shown that this compound influences membrane fluidity in a region-specific manner. Using spin probes that localize at different depths within the lipid bilayer, it has been observed that this compound tends to increase the liquidity of the water-lipid interphase. This suggests an interaction with the polar head groups of the phospholipids. In contrast, its impact on the fluidity in the hydrophobic core of the membrane is less pronounced compared to other vanadium complexes.

The concentration of this compound also plays a role in its interaction with the membrane. At higher concentrations (above 1.8%), it has been suggested that the compound may reduce the liquidity of the central part of the lipid bilayer. This is potentially due to its better solubility in the hydrophobic environment, leading to an inhibition of the vibrational movements of the phospholipid hydrocarbon chains. This behavior indicates that this compound can penetrate the lipid interface and localize within the hydrophobic portion of the membrane, an important factor for its potential biological activity.

Membrane RegionObserved Effect of this compoundConcentration Dependence
Water-Lipid InterphaseIncrease in liquidityObserved at tested concentrations
Middle of Lipid Bilayer (Hydrophobic Core)Less impact on fluidity compared to other vanadium compoundsAt concentrations above 1.8%, may reduce liquidity
Below Polar Head GroupsNo significant changes observed-

Vanadium Iv Oxyacetylacetonate in Advanced Materials Science

Fabrication of Vanadium Dioxide (VO2) Thin Films Using Vanadium(IV)-Oxyacetylacetonate Precursors

This compound, also known as vanadyl acetylacetonate (B107027) [VO(acac)2], is a widely utilized precursor for the fabrication of vanadium dioxide (VO2) thin films. arxiv.org Its advantages over other precursors, such as vanadium alkoxides, include greater stability against precipitation and excessive hydrolysis. arxiv.org Furthermore, the vanadium in VO(acac)2 is already in the +4 oxidation state, the same as in VO2, which simplifies the synthesis process by not requiring a reduction from a +5 state. arxiv.org

Various deposition techniques have been successfully employed to create VO2 thin films from VO(acac)2, including sol-gel methods, atmospheric pressure chemical vapor deposition (APCVD), and metal-organic chemical vapor deposition (MOCVD). arxiv.orgaip.org The sol-gel method involves dissolving vanadyl acetylacetonate powder in a solvent like absolute ethanol to form a precursor solution that is then deposited onto a substrate and annealed. researchgate.net In MOCVD, VO(acac)2 is used as a volatile and stable precursor, allowing for a high degree of control over the film's growth, composition, and morphology. nih.gov

The choice of fabrication method and the specific process parameters, such as annealing temperature and atmosphere, are critical in determining the final properties of the VO2 thin films. arxiv.orgaip.org For instance, a two-stage annealing process in wet nitrogen has been shown to produce well-crystallized VO2 films from amorphous films prepared by the acetylacetonate sol-gel method. arxiv.org

Fabrication Method Precursor Key Process Steps Resulting Film Characteristics
Sol-GelThis compoundDissolving in ethanol, spin coating, annealing. researchgate.netHigh (110) orientation. researchgate.net
MOCVDThis compoundDeposition in a horizontal, hot-wall reactor with O2 and Ar flow. nih.govSelective and reproducible synthesis of monoclinic VO2(M) and/or VO2(B) phases. nih.gov
APCVDVanadium(III) acetylacetonateGrowth on fused quartz and sapphire substrates. aip.orgHigh-quality polycrystalline VO2 films. aip.org

A key characteristic of VO2 is its reversible metal-insulator transition (MIT) at a critical temperature (Tc) of approximately 68°C. researchgate.net This transition is accompanied by a significant change in the material's optical properties, a phenomenon known as thermochromism. researchgate.net The ability to control this phase transition is crucial for applications such as smart windows and optical switches.

The use of this compound as a precursor allows for the synthesis of VO2 films with distinct phase transition behaviors. The structural and morphological features of the deposited films are directly related to their conducting properties. nih.gov By carefully controlling the deposition temperature during the MOCVD process, it is possible to finely tune the crystalline structure of the VO2 films, which in turn influences their thermochromic response. nih.gov For example, different monoclinic phases of VO2, such as VO2(M) and VO2(B), can be selectively synthesized, each with unique electrical and optical properties. nih.gov

Research has demonstrated that VO2-based thin films can exhibit a significant change in transmittance with increasing temperature, which is a clear indication of their thermochromic properties. researchgate.net The precise control over the synthesis process afforded by using VO(acac)2 as a precursor is instrumental in tailoring these properties for specific applications.

To enhance the practical applicability of VO2 thin films, particularly for applications like smart windows that require a transition temperature closer to room temperature, various doping strategies have been employed. researchgate.net Doping with different elements can effectively lower the phase transition temperature and modify other material characteristics. researchgate.net

When this compound is used as the precursor, doping can be readily achieved by introducing the dopant source into the precursor solution or during the deposition process. aip.orgresearchgate.net For instance, tungsten (W) and niobium (Nb) doping have been shown to decrease the thermochromic transition temperature of VO2-based thin films. researchgate.net In one study, W-doping of VO2 films prepared from a VO(acac)2 precursor led to a reduction in the phase transition temperature from 62.3°C to 56°C with 20 at.% W. researchgate.net Similarly, Nb doping has been shown to lower the transition temperature to 41°C. researchgate.net

The effect of different dopants on the transition temperature is summarized in the table below:

Dopant Effect on Transition Temperature (Tc) Reference
Tungsten (W)Decreases Tc researchgate.net
Niobium (Nb)Decreases Tc researchgate.net
Chromium (Cr)Increases Tc researchgate.net
Zirconium (Zr)Induces lattice constant enlargements aip.org

It has been observed that doping with high-valence cations like W6+ and Nb5+ tends to reduce the transition temperature, while doping with low-valence cations can increase it. researchgate.net This tunability is a key advantage for designing VO2 films with specific operational characteristics.

This compound in Energy Storage Applications

Beyond its use in thermochromic materials, this compound has emerged as a promising material in the field of energy storage, particularly for lithium-ion batteries.

This compound has been investigated as an organic anode material for lithium-ion batteries (LIBs), demonstrating high capacity and excellent rate performance. researchgate.netresearchgate.net As an organic anode, it offers several potential advantages over traditional inorganic materials, including structural diversity and potentially higher theoretical capacities. nih.gov

Research has shown that VO(acac)2 can react reversibly with six lithium ions per formula unit, leading to a high first reversible capacity of 1270 mAh g-1. researchgate.net It has delivered a capacity of 620 mAh g⁻¹ at a current density of 100 mA g⁻¹ with nearly 100% coulombic efficiency during cycling. researchgate.netresearchgate.net Furthermore, it exhibits good long-term cycle stability, retaining a capacity of 508.5 mAh g⁻¹ after 1000 cycles at a current density of 1000 mA g⁻¹. researchgate.net

The electrochemical performance of VO(acac)2 as an anode material is summarized in the following table:

Performance Metric Value Conditions
First Reversible Capacity1270 mAh g-1-
Reversible Capacity620 mAh g⁻¹100 mA g⁻¹ current density
Long-term Cycling Stability508.5 mAh g⁻¹After 1000 cycles at 1000 mA g⁻¹

These performance characteristics are superior to many other reported organic anode materials and highlight the potential of pristine VO(acac)2 as a high-capacity anode candidate for LIBs. researchgate.netresearchgate.net

This compound also plays a crucial role in stabilizing the electrode interface in hybrid nanocomposite materials for lithium-ion batteries. acs.orgnih.gov A stable solid electrolyte interphase (SEI) is essential for the long-term cycling performance and safety of LIBs.

In one study, VO(acac)2 was used as a protective coating layer on a Ca-incorporated V2O5 electrode. acs.orgnih.gov This organometallic layer was found to promote the formation of a more inorganic-rich SEI, containing components like LiF. acs.orgnih.gov This modified SEI effectively protects the underlying electrode material during cycling. acs.orgnih.gov

The resulting hybrid electrode, Ca0.05V2O5/VO(acac)2, exhibited significantly improved capacity utilization, rate capability, and cycling stability, delivering a capacity as high as 297 mAh g⁻¹ in a full LIB configuration. acs.orgnih.gov This demonstrates the effectiveness of using this compound as an interfacial stabilizer to enhance the performance of cathode materials.

Integration of this compound in Supported Catalysts

This compound is also a valuable precursor for the synthesis of supported vanadium oxide catalysts. rsc.org These catalysts are important in a variety of industrial chemical processes. The method of adsorbing and then calcining vanadium acetylacetonate complexes on the surfaces of supports like silica and alumina allows for the creation of well-dispersed catalytic species. rsc.org

This preparation technique enables the formation of a surface layer of VOx species without the formation of microcrystallites, which is crucial for maximizing the active surface area and catalytic efficiency. rsc.org On silica supports, this method can achieve a vanadium loading of up to 2.5 wt.% with all vanadium species in a strictly tetrahedral configuration. rsc.org On alumina, even higher vanadium loadings can be achieved without inducing crystallinity. rsc.org

The use of VO(acac)2 has also been extended to the synthesis of polymer-supported heterogeneous catalysts. mdpi.com In this approach, homogeneous oxidovanadium(IV) complexes are first synthesized from [VIVO(acac)2] and then immobilized on a polymer support, such as chloromethylated polystyrene. mdpi.com These heterogeneous catalysts have shown excellent activity and recyclability in organic synthesis, for example, in the one-pot synthesis of 2,4,5-triphenyl-1H-imidazole derivatives. mdpi.com The heterogeneous nature of these catalysts simplifies their separation from the reaction mixture, making them more environmentally friendly and cost-effective.

Dispersion and Distribution of Vanadia Species on Support Materials

The efficacy of heterogeneous catalysts derived from this compound, often referred to as vanadyl acetylacetonate or VO(acac)₂, is critically dependent on the dispersion and distribution of the resulting vanadium oxide (vanadia) species on the surface of high-area support materials. The method of preparation, the nature of the support, and the subsequent thermal treatment are key factors that dictate the structure and arrangement of the active vanadia sites. The molecular designed dispersion (MDD) technique, which involves the adsorption of the VO(acac)₂ complex from a solution onto a support followed by calcination, is a common method to achieve a well-dispersed layer of vanadia. rsc.orguu.nlrsc.org

The initial step in this process is the interaction of the VO(acac)₂ complex with the support surface. This interaction can occur through several mechanisms, including hydrogen bonding with surface hydroxyl groups or a ligand exchange mechanism. uu.nlresearchgate.net For instance, studies on alumina supports have shown that VO(acac)₂ complexes react preferentially with the surface hydroxy groups and, to a lesser extent, with coordinatively unsaturated Al³⁺ sites. rsc.org The choice of support material significantly influences this interaction and the subsequent distribution of vanadia. On silica, VO(acac)₂ adsorption can create a highly dispersed layer, leading to strictly tetrahedral VOₓ species after calcination, with no formation of microcrystallites up to a certain loading. rsc.org In contrast, alumina can accommodate significantly higher vanadium loadings before the onset of crystallinity. rsc.org

The concentration of the initial VO(acac)₂ solution and the drying or curing steps are crucial. rsc.org High initial concentrations can lead to coalescence and clustering of the adsorbed complex, compromising the final dispersion. rsc.org During drying, rearrangements in the adsorbed layer can occur, creating more covalent bonds between the complex and the substrate. rsc.org Subsequent calcination (thermal conversion) decomposes the acetylacetonate ligands and transforms the supported VO(acac)₂ into the active supported vanadium oxide catalyst. rsc.orgrsc.org

The vanadium loading is a determining factor in the nature of the dispersed vanadia species. At low surface coverages, isolated, monomeric vanadyl species are typically formed. As the loading increases, these monomers tend to polymerize, forming two-dimensional polyvanadate chains. Beyond a certain threshold, known as the monolayer coverage, three-dimensional microcrystallites of vanadium pentoxide (V₂O₅) begin to form on the support surface. uu.nlmdpi.com This transition from dispersed species to crystalline V₂O₅ is readily detected by techniques such as X-ray Diffraction (XRD) and Raman spectroscopy. uu.nlmdpi.com

Research on MCM-48, a mesoporous silica material, has shown it to have a higher chemical reactivity towards VO(acac)₂ compared to amorphous silica, which is attributed to the presence of reactive strained siloxane bridges on its surface. uu.nl This allows for the formation of different VOx structures, from monomers and polymers to crystals, as a function of vanadium loading. uu.nl Similarly, studies on zirconia-containing supports have demonstrated that the support composition affects vanadia dispersion; for example, V₂O₅ crystallites are detected at lower vanadium loadings on pure alumina compared to alumina-zirconia mixed oxides, suggesting better dispersion on the latter. mdpi.com

The table below summarizes findings on the dispersion of vanadia species derived from this compound on various common support materials.

Support MaterialVanadium LoadingPredominant Vanadia SpeciesObservations
Silica (SiO₂) ** Low (~2.5 wt. % V)Isolated, tetrahedral VOₓ species rsc.orgHigh dispersion with no microcrystallite formation. rsc.org
Alumina (Al₂O₃) Low to moderateHighly dispersed monomeric and polymeric VOₓ rsc.orgCan achieve higher loadings than silica before crystallinity appears. rsc.org Crystalline V₂O₅ forms at higher loadings (e.g., ≥8 wt. % V). mdpi.com
MCM-48 0 - 6.5 wt. % VMonomers, polymers, and V₂O₅ crystals uu.nlSpecies formed are a function of loading. uu.nl The support's unique structure is maintained after loading and calcination. uu.nl
Alumina-Zirconia (Al₂O₃-ZrO₂) **4 - 8 wt. % VHighly dispersed V⁵⁺ species mdpi.comBetter dispersion of vanadium compared to pure alumina supports, with V₂O₅ crystallites appearing at higher loadings. mdpi.com

The following table details the relationship between vanadium loading and the observed structure of the vanadia species on alumina supports, as characterized by X-ray Diffraction (XRD).

Catalyst Sample (V wt. % on Al₂O₃)XRD Peaks related to V₂O₅Interpretation
4AC (4 wt. % V)Not detectedVanadia species are highly dispersed on the alumina support. mdpi.com
8AC (8 wt. % V)DetectedFormation of orthorhombic V₂O₅ crystallites, indicating the loading has exceeded the monolayer coverage. mdpi.com
12AC (12 wt. % V)Detected (more intense)Increased presence and size of V₂O₅ crystallites. mdpi.com

Future Directions and Emerging Research Areas for Vanadium Iv Oxyacetylacetonate

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of VO(acac)₂ is well-established, but modern research is shifting towards greener and more efficient methodologies. A key focus is the reduction of hazardous solvent use and waste generation. One such approach involves purifying the crude product via sublimation as a substitute for recrystallization from solvents like dichloromethane, aligning with the principles of green chemistry cheminst.ca.

Another avenue of sustainable chemistry involves utilizing VO(acac)₂ in environmentally benign reaction media. For instance, a green synthetic protocol has been developed for synthesizing substituted benzimidazoles using a VO(acac)₂–Cu(OTf)₂ catalytic system in water, eliminating the need for organic solvents orientjchem.org. This method employs a phase transfer catalyst to facilitate the reaction in an aqueous medium, showcasing an eco-friendly approach orientjchem.org.

Furthermore, research into novel synthetic pathways extends to creating derivatives and radiolabeled versions of the compound for specific applications. An efficient, multi-day synthesis has been developed for [⁴⁸V]VO(acac)₂, a radiotracer for Positron Emission Tomography (PET) imaging, which improves upon previous, lengthier methods nih.govnist.gov. These improved protocols are crucial for producing materials suitable for advanced preclinical studies nih.gov.

Synthetic Approach Key Features Objective Reference
Sublimation PurificationAvoids use of hazardous solvents (e.g., dichloromethane).Green Chemistry, Waste Reduction cheminst.ca
Aqueous Media CatalysisUses water as a solvent with a phase transfer catalyst.Sustainable Chemistry, Eco-friendly Protocol orientjchem.org
Radiolabeling SynthesisImproved timescale for producing ⁴⁸V-labeled VO(acac)₂.Development of Novel Radiotracers for PET Imaging nih.govnist.gov

Advanced Characterization Techniques for In-Situ Studies

To fully comprehend the behavior of VO(acac)₂ in complex environments, researchers are turning to advanced characterization techniques that allow for real-time, or in-situ, analysis. These methods are critical for studying the compound's interactions within biological systems and during catalytic processes.

A combination of ElectroSpray Ionization-Mass Spectroscopy (ESI-MS), Electron Paramagnetic Resonance (EPR), and computational docking techniques is being used to study the transformation and protein binding of VO(acac)₂. nih.govfrontiersin.org. These studies reveal how the compound interacts with proteins like lysozyme and ubiquitin, suggesting that adducts of the VᴵVO complex could be the pharmacologically active species nih.govfrontiersin.org. High-frequency EPR and ¹H nuclear magnetic relaxation dispersion (NMRD) studies provide detailed insights into the magnetic and relaxation properties of VO(acac)₂ in solution, which are crucial for understanding its electronic structure and behavior amanote.comrsc.org.

For materials science applications, techniques like Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and in-situ IR are employed to study the interaction of VO(acac)₂ with support materials like alumina rsc.org. These analyses show how the complex binds to the support surface, which is fundamental for designing effective heterogeneous catalysts rsc.org. In the context of radiopharmaceuticals, high-performance liquid chromatography (HPLC) combined with radiation and UV detection has been established as a crucial method for characterizing radiotracer-level quantities of materials like [⁴⁸V]VO(acac)₂, ensuring product identity and purity nih.govnist.gov.

Technique Application Area Information Gained Reference
ESI-MS, EPR, DockingBiological SystemsSpeciation, protein binding, identification of active species nih.govfrontiersin.org
¹H NMRD, High-Frequency EPRSolution ChemistryElectronic structure, rotational dynamics, relaxation mechanisms rsc.org
In-situ IR, FTIR, RamanHeterogeneous CatalysisSurface interactions, binding configurations on catalyst supports rsc.org
HPLC with Radiation/UV DetectionRadiochemistryCharacterization and purification of radiolabeled compounds nih.govnist.gov

Development of Next-Generation Vanadium(IV)-Oxyacetylacetonate Catalysts

This compound is a versatile precursor and catalyst in organic synthesis, and current research aims to enhance its activity, selectivity, and reusability nordmann.global. A significant area of development is in heterogeneous catalysis, where VO(acac)₂ is supported on various materials.

For example, supporting VO(acac)₂ on titania has produced a reusable catalyst for the facile and selective oxidation of sulfides to sulfoxides using tert-butyl hydroperoxide (TBHP) as an oxidant researchgate.net. Similarly, alumina-supported vanadium oxide catalysts, prepared from VO(acac)₂, form highly dispersed active sites for various catalytic applications rsc.org. The choice of precursor, such as VO(acac)₂ versus ammonium metavanadate, has been shown to influence the surface properties and catalytic activity of mixed NbVOₓ oxides used in oxidative desulfurization mdpi.com.

Researchers are also exploring VO(acac)₂ in novel catalytic systems for polymerization and other organic transformations. It has been shown to be a highly active precatalyst for the polymerization of olefins and polar monomers researchgate.net. Additionally, its use in combination with other metal catalysts, such as Cu(OTf)₂, creates synergistic systems for reactions like the synthesis of benzimidazoles orientjchem.org. These next-generation catalysts often feature improved performance under milder, more environmentally friendly conditions orientjchem.orgresearchgate.net.

Deeper Mechanistic Understanding of Biological and Materials Applications

A fundamental goal of current research is to move beyond observing the effects of VO(acac)₂ and to understand the precise mechanisms of its action at a molecular level. In biological contexts, while VO(acac)₂ is known for its potential antidiabetic and anticancer properties, the exact mechanism of action and the active form of vanadium in the body are still not fully understood nih.gov. Studies investigating its biospeciation—how it transforms and interacts with biological molecules—are crucial. Research indicates that the intact metallochelate can enter cells and that its stability is key to its biological activity nih.gov. The interaction with proteins and the potential interconversion between different vanadium oxidation states (+III, +IV, and +V) are active areas of investigation nih.govfrontiersin.org.

In materials science, mechanistic studies are essential for optimizing applications. For instance, understanding the carrier dynamics in vanadium dioxide thin films prepared from VO(acac)₂ is key to improving their thermochromic properties for applications like smart windows . In energy storage, research is exploring the mechanism for the reduction of VO(acac)₂ to vanadium acetylacetonate (B107027) for use in room temperature flow batteries kibin.com.

Time-dependent UV-Vis spectrophotometry is one technique used to monitor reaction intermediates and transformations, helping to elucidate primary reaction pathways in catalytic cycles involving vanadium complexes rsc.org. This deeper mechanistic knowledge is vital for the rational design of more effective compounds and materials nih.gov.

Interdisciplinary Research Integrating this compound Chemistry

The future of VO(acac)₂ research lies in its integration with other scientific disciplines. The development of [⁴⁸V]VO(acac)₂ as a potential radiotracer for PET imaging is a prime example of interdisciplinary collaboration between chemistry, nuclear medicine, and oncology nih.govnist.gov. Because it is preferentially sequestered in malignant tissue, this radiotracer could be used for cancer detection and for monitoring biological processes over extended periods due to the long half-life of Vanadium-48 nih.govnist.gov.

In biophysics, EPR studies are used to investigate the impact of VO(acac)₂ on the physical properties of model cell membranes, such as DPPC liposomes researchgate.net. This research helps to understand how vanadium compounds interact with and modify lipid bilayers, which is relevant to their pharmacological effects researchgate.net.

The intersection of materials science and environmental technology is another emerging area. Vanadium-based catalysts derived from VO(acac)₂ are being developed for applications in environmental remediation, such as the extractive catalytic oxidative desulfurization of fuels mdpi.com. This work combines coordination chemistry with chemical engineering to address important environmental challenges. Such interdisciplinary efforts are essential for translating fundamental chemical knowledge into practical, high-impact applications.

Q & A

Q. What is the standard synthetic protocol for preparing Vanadium(IV)-oxyacetylacetonate starting from V(V) oxide?

this compound can be synthesized via reduction of V(V) oxide. A representative procedure involves:

  • Dissolving 2.5 g of V₂O₅ in a mixture of 10 mL water, 5 mL concentrated H₂SO₄, and 15 mL ethanol.
  • Adding acetylacetone (deprotonated to act as a ligand) to form the blue-green five-coordinated complex.
  • The reaction proceeds under reflux, followed by crystallization to isolate the product .
    Key Considerations : Monitor pH to ensure ligand deprotonation and confirm product purity via elemental analysis or spectroscopy.

Q. How is this compound characterized for structural and compositional validation?

Common techniques include:

  • Melting Point Analysis : Verify consistency with literature values (181–184°C) .
  • Spectroscopy : Use IR to confirm acetylacetonate ligand coordination and UV-Vis to assess d-d transitions typical of vanadium(IV) complexes.
  • Elemental Analysis (EA) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for metal content .

Q. What are the primary catalytic applications of this compound in oxidation reactions?

It serves as a catalyst in:

  • Aniline Oxidation : Converts aniline to nitrobenzene using tert-butyl hydroperoxide (TBHP) as an oxidant .
  • Aerobic Oxidation of Propargylic Alcohols : Efficiently oxidizes alcohols to carbonyl compounds under O₂ atmosphere .
  • Epoxy Resin Curing : Acts as a latent accelerator for anhydride-cured epoxy resins at elevated temperatures (150–175°C) .

Advanced Research Questions

Q. How do substituent effects influence reaction rates in this compound-catalyzed aniline oxidations?

Substituent effects are analyzed via:

  • Competitive Kinetic Studies : Co-react substituted anilines (e.g., para-NO₂, meta-CH₃) with aniline in a single reaction.
  • Gas Chromatography (GC) : Quantify relative conversion rates using an internal standard (e.g., chlorobenzene) .
  • Hammett Plots : Correlate rate constants (log(k/k₀)) with substituent σ values. A ρ-value of −1.63 indicates an electron-deficient transition state .

Q. How can autoinhibition by reaction byproducts be mitigated in this compound-catalyzed systems?

  • Pre-Addition of Inhibitors : Introduce small amounts of β-butyl alcohol (0.1 mol/mol peroxide) to stabilize reaction rates .
  • Catalyst Regeneration : Monitor catalyst degradation via periodic replenishment or use stabilizing ligands (e.g., hexafluoroacetylacetone in propargylic alcohol oxidation) .

Q. What mechanistic insights explain the heterolytic oxidation pathways facilitated by this compound?

Proposed mechanisms involve:

Peroxide-Catalyst Complexation : Rapid reversible binding of TBHP to vanadium.

O–O Bond Heterolysis : Rate-determining step generates an electrophilic vanadium-oxo intermediate.

Substrate Oxidation : Electron transfer from aniline or alcohol to the intermediate, forming nitrobenzene or carbonyl products .
Supporting Evidence : Absence of radical scavenger effects and correlation with Hammett parameters confirm heterolytic pathways .

Q. How does solvent choice impact catalytic efficiency in this compound-mediated reactions?

  • Polar Aprotic Solvents : Acetonitrile enhances aerobic oxidation of propargylic alcohols by stabilizing charged intermediates .
  • Aromatic Solvents : Benzene/chlorobenzene mixtures (6:1 v/v) optimize aniline oxidation kinetics by balancing solubility and reaction polarity .
  • Additives : Molecular sieves (3Å) absorb inhibitory water or alcohols, improving turnover .

Methodological Recommendations for Contradictory Data

  • Kinetic Discrepancies : Use integrated rate laws and control experiments to distinguish between catalyst degradation and autoinhibition effects .
  • Conflicting Substituent Trends : Validate Hammett correlations with dual-parameter analyses (e.g., Yukawa-Tsuno equation) to separate polar and resonance effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.